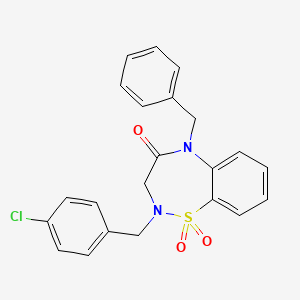
1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of benzothiazinone, which is a type of organic compound containing a benzene ring fused to a thiazinone ring. The presence of the methylbenzyl group and the dioxide group could potentially alter the properties and reactivity of the basic benzothiazinone structure .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazinone core likely contributes significantly to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include things like melting point, boiling point, solubility in various solvents, and reactivity .Scientific Research Applications
Antioxidant Capacity Assays
The compound 1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, as part of the broader benzothiazole derivatives, has potential applications in antioxidant capacity assays. These assays, such as the ABTS/PP decolorization assay, are critical for evaluating the antioxidant potential of various substances. Benzothiazoles can undergo specific reactions, including coupling and oxidation, which are relevant to their antioxidant activity. The exact contribution of these reactions to the total antioxidant capacity and the relevance of the oxidation products are areas requiring further investigation (Ilyasov et al., 2020).
Environmental Behavior and Fate of Parabens
While not directly linked to the specific compound of interest, research on the environmental behavior and fate of parabens, including benzyl parabens, offers insights into potential environmental impacts. These studies highlight the persistence and ubiquity of parabens in aquatic environments, their biodegradability, and the formation of halogenated by-products through reactions with free chlorine. Understanding these processes is crucial for assessing the environmental footprint of benzothiazole derivatives (Haman et al., 2015).
Pharmacological Applications
Benzothiazole derivatives, including the compound of interest, are explored for various pharmacological applications due to their broad spectrum of biological activities. These activities include antimicrobial, analgesic, anti-inflammatory, and antitumor effects. The 2-arylbenzothiazole moiety, in particular, has garnered attention for its potential as an antitumor agent. The versatility of the benzothiazole nucleus in drug discovery emphasizes its significance in the development of new therapeutic agents (Kamal et al., 2015).
Biological and Chemical Diversity
Benzothiazoles, including 1,4-benzothiazines, exhibit a wide range of biological activities, making them an attractive scaffold in medicinal chemistry. Synthetic chemists have developed various analogues demonstrating activities through multiple mechanisms. The structure-activity relationship (SAR) of these compounds is a key area of study for understanding their biological effects and potential applications in treating various diseases, including cancer (Rai et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-6-8-13(9-7-12)10-17-15-5-3-2-4-14(15)16(18)11-21(17,19)20/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLFHCMQVGZXDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)CS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-[5-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B2611836.png)
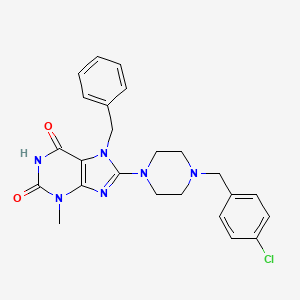
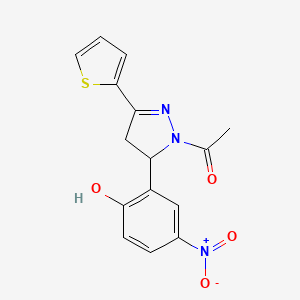
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2611843.png)
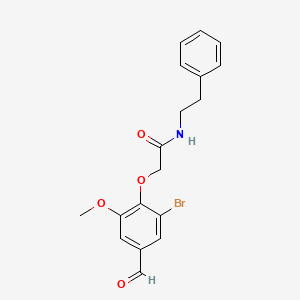
![ethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylate](/img/structure/B2611846.png)

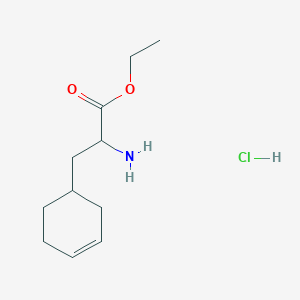

![2-[(4-Bromophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2611850.png)


